Superior Electron Affinity: DCNQ vs. 2,3-Dichloro-1,4-naphthoquinone
2,3-Dicyano-1,4-naphthoquinone (DCNQ) exhibits a significantly higher electron affinity (2.74 eV) compared to its chloro-analog 2,3-dichloro-1,4-naphthoquinone (2.05 eV), establishing it as a stronger π-electron acceptor [1]. This differential is directly quantified, providing a thermodynamic rationale for its preferential use in charge-transfer (CT) complex formation and organic conductor synthesis.
| Evidence Dimension | Electron Affinity (EA) |
|---|---|
| Target Compound Data | 2.74 eV |
| Comparator Or Baseline | 2,3-Dichloro-1,4-naphthoquinone: 2.05 eV |
| Quantified Difference | Δ = +0.69 eV (34% higher) |
| Conditions | Estimated from charge-transfer complexation properties with aromatic hydrocarbons vs. p-chloranil standard [1] |
Why This Matters
Higher electron affinity dictates the ability to form stable charge-transfer complexes with weaker donors and increases the driving force for electron-transfer reactions, directly impacting material performance in organic electronics.
- [1] Saito, G.; Matsunaga, Y. The Electron-acceptor Strengths of Some Substituted Naphthoquinones. Bulletin of the Chemical Society of Japan 1971, 44 (7), 1788–1791. DOI: 10.1246/bcsj.44.1788 View Source
